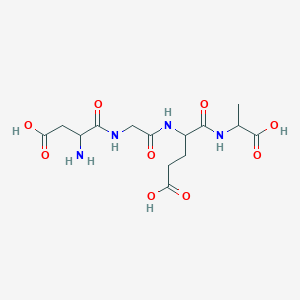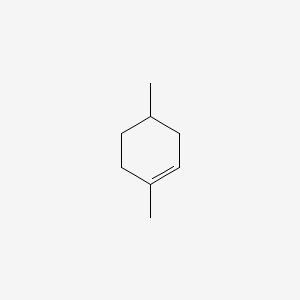
1,4-Dimethylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylcyclohexene is an organic compound with the molecular formula C(_8)H(_14). It is a derivative of cyclohexene, where two methyl groups are attached to the first and fourth carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexene can be synthesized through several methods:
-
Dehydration of Alcohols: : One common method involves the dehydration of 1,4-dimethylcyclohexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
-
Dehydrohalogenation of Alkyl Halides: : Another method involves the dehydrohalogenation of 1,4-dimethylcyclohexyl halides using strong bases like potassium tert-butoxide. This reaction also requires elevated temperatures to promote the elimination of the halide and formation of the double bond.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclohexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen and form the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylcyclohexene undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form 1,4-dimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Hydrogenation of this compound using catalysts such as palladium on carbon can yield 1,4-dimethylcyclohexane.
-
Substitution: : Electrophilic substitution reactions can occur at the double bond, leading to products such as 1,4-dimethylcyclohexyl halides when reacted with halogens in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl(_2), Br(_2)) with light or catalysts like iron(III) chloride (FeCl(_3)).
Major Products
Oxidation: 1,4-Dimethylcyclohexanone.
Reduction: 1,4-Dimethylcyclohexane.
Substitution: 1,4-Dimethylcyclohexyl halides.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylcyclohexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound can be used as a monomer or comonomer in the production of specialty polymers.
Material Science: It is utilized in the development of new materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Biological Studies: Researchers use this compound to study the effects of cyclic hydrocarbons on biological systems, including their interactions with enzymes and cell membranes.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,2-Dimethylcyclohexene: Has methyl groups on adjacent carbon atoms, leading to different steric and electronic effects.
1,3-Dimethylcyclohexene: Methyl groups are separated by one carbon, resulting in different reactivity patterns compared to this compound.
The uniqueness of this compound lies in the specific positioning of its methyl groups, which influences its reactivity and the types of products formed in chemical reactions.
Eigenschaften
| 70688-47-0 | |
Molekularformel |
C8H14 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
1,4-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3 |
InChI-Schlüssel |
KMGDYKOGDOVDCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


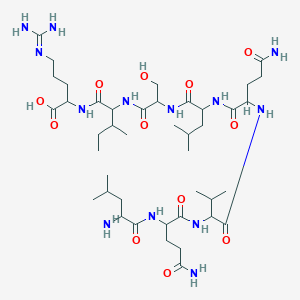
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
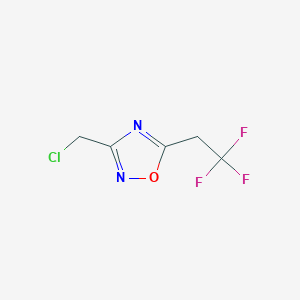
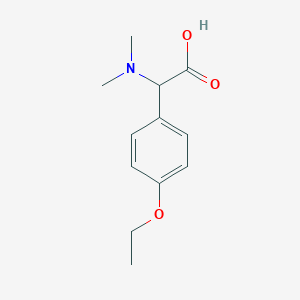


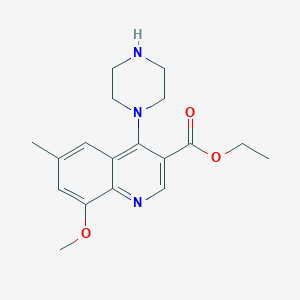
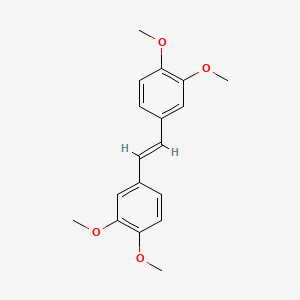

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
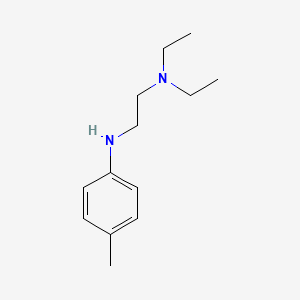
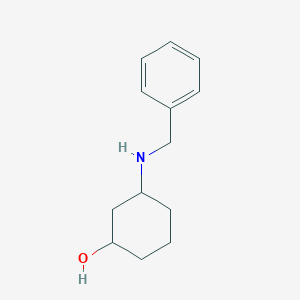
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
